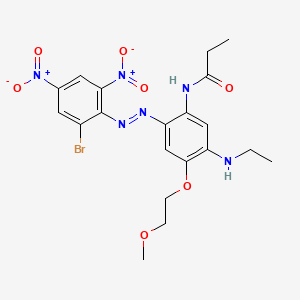

Propanamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)-

Description

The compound Propanamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)- is a structurally complex azo derivative featuring a propanamide backbone. Key structural elements include:

Propriétés

Numéro CAS |

72066-87-6 |

|---|---|

Formule moléculaire |

C20H23BrN6O7 |

Poids moléculaire |

539.3 g/mol |

Nom IUPAC |

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]propanamide |

InChI |

InChI=1S/C20H23BrN6O7/c1-4-19(28)23-14-10-16(22-5-2)18(34-7-6-33-3)11-15(14)24-25-20-13(21)8-12(26(29)30)9-17(20)27(31)32/h8-11,22H,4-7H2,1-3H3,(H,23,28) |

Clé InChI |

NZQSKKFYXYUZSE-UHFFFAOYSA-N |

SMILES canonique |

CCC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OCCOC)NCC |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du N-(2-((2-Bromo-4,6-dinitrophényl)azo)-5-(éthylamino)-4-(2-méthoxyéthoxy)phényl)propionamide implique généralement plusieurs étapes :

Diazotation : Le processus commence par la diazotation de la 2-bromo-4,6-dinitroaniline. Cela implique le traitement du dérivé de l’aniline avec de l’acide nitreux (généré in situ à partir de nitrite de sodium et d’acide chlorhydrique) pour former le sel de diazonium.

Réaction de couplage : Le sel de diazonium est ensuite couplé avec du 5-(éthylamino)-4-(2-méthoxyéthoxy)phénylpropionamide en conditions basiques pour former le composé azoïque.

Purification : Le produit brut est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie sur colonne afin d’obtenir le composé final à haute pureté.

Méthodes de production industrielle

Dans un contexte industriel, la production de ce composé impliquerait la mise à l’échelle des méthodes de synthèse en laboratoire. Cela comprend l’optimisation des conditions de réaction pour des volumes plus importants, en veillant au respect des protocoles de sécurité et en mettant en œuvre des processus de purification efficaces afin de maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : Utilisé comme colorant ou pigment en raison de sa structure azoïque, qui confère des couleurs vives.

Biologie : Peut être utilisé dans des techniques de coloration pour la microscopie ou comme marqueur dans des dosages biochimiques.

Industrie : Utilisé dans la production de matériaux colorés, tels que les textiles, les plastiques et les encres.

Applications De Recherche Scientifique

Biological Activities

Research has indicated that derivatives of propanamide exhibit significant biological activities, particularly in the field of cancer treatment. For example:

- Anticancer Activity : Studies have shown that compounds similar to N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)- can inhibit the growth of various cancer cell lines. In vitro assays revealed percent growth inhibitions (PGIs) against several cancer types, indicating promising anticancer potential .

Case Study: Anticancer Agents

A study conducted by Aziz-ur-Rehman et al. demonstrated the synthesis of propanamide derivatives bearing oxadiazole moieties, which exhibited low IC50 values (indicative of strong anticancer activity). For instance:

This table illustrates how synthesized derivatives compare favorably against established anticancer agents like doxorubicin.

Applications in Organic Synthesis

The versatility of propanamide derivatives allows for their use in various synthetic applications:

- Building Blocks : They serve as intermediates in the synthesis of more complex molecules.

- Functionalization : The presence of multiple functional groups enables further chemical modifications, expanding their utility in organic synthesis.

Future Research Directions

Further investigations are necessary to fully elucidate the mechanisms of action and therapeutic potential of N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)-. Research should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Mechanistic Studies : Understanding how these compounds interact with biological targets at the molecular level.

- Optimization : Structure-activity relationship (SAR) studies to improve potency and selectivity against cancer cells.

Mécanisme D'action

Le mécanisme d’action du N-(2-((2-Bromo-4,6-dinitrophényl)azo)-5-(éthylamino)-4-(2-méthoxyéthoxy)phényl)propionamide dépend de son application spécifique.

Cibles moléculaires : Le composé peut se lier à des protéines, des acides nucléiques ou d’autres biomolécules, affectant leur fonction.

Voies impliquées : L’interaction avec les cibles moléculaires peut déclencher des voies de signalisation, conduisant à des réponses cellulaires spécifiques.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The target compound is distinguished from analogs by its unique combination of substituents. Below is a comparative analysis of key derivatives:

Table 1: Structural and Molecular Comparison

Functional and Application Differences

- Electron-Withdrawing Groups: The bromo and nitro groups in the target compound enhance thermal stability and UV absorption compared to analogs with single nitro or cyano groups .

- Solubility : The 2-methoxyethoxy group in the target compound likely improves aqueous solubility over derivatives with simple methoxy or benzyl groups (e.g., compound in ).

- Reactivity: Allylamino and cyanoethyl substituents (as in ) may increase reactivity in polymerization or conjugation reactions, whereas the target compound’s ethylamino group offers steric hindrance, reducing unintended side reactions.

Activité Biologique

Propanamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)-, also known as a derivative of azo dyes, has garnered attention for its potential biological activities. Azo compounds are widely studied due to their applications in various fields, including textiles and as potential therapeutic agents. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Propanamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)- can be represented by the following formula:

- Molecular Formula : C20H23BrN6O7

- Molecular Weight : 519.95 g/mol

- CAS Registry Number : 3085687

The compound features a complex arrangement that includes an azo group (-N=N-) and various functional groups that may influence its biological interactions.

- Antimicrobial Activity : Azo compounds have been investigated for their antimicrobial properties. The presence of the nitrophenyl group is believed to enhance the compound's ability to disrupt microbial cell membranes.

- Anticancer Potential : Some studies suggest that azo dyes exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

- Enzyme Inhibition : Compounds similar to this azo derivative have shown potential in inhibiting specific enzymes involved in cellular processes, which could be beneficial in treating diseases like cancer or infections.

Study 1: Anticancer Activity

A study published in Cancer Letters examined the effects of various azo compounds on human cancer cell lines. The results indicated that derivatives similar to Propanamide exhibited significant cytotoxicity against breast and colon cancer cells. The study highlighted that the compound induced apoptosis through the mitochondrial pathway, characterized by increased ROS levels and activation of caspases .

Study 2: Antimicrobial Properties

Research conducted at a university laboratory focused on the antimicrobial efficacy of azo dyes against Gram-positive and Gram-negative bacteria. The findings revealed that the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent for bacterial infections .

Study 3: Enzyme Inhibition

Another investigation explored the inhibition of trypanothione synthetase by azo derivatives. The results showed that certain structural modifications enhanced inhibitory activity against this enzyme in Trypanosoma brucei, indicating potential use in treating Chagas disease .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induced apoptosis in cancer cells | |

| Antimicrobial | MIC of 32 µg/mL against S. aureus | |

| Enzyme Inhibition | Inhibition of trypanothione synthetase |

| Property | Value |

|---|---|

| Molecular Formula | C20H23BrN6O7 |

| Molecular Weight | 519.95 g/mol |

| CAS Registry Number | 3085687 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.